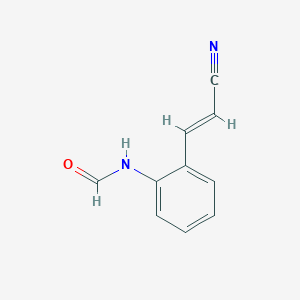![molecular formula C6HF4N3O B13036217 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol: is a fluorinated heterocyclic compound with the molecular formula C6HF4N3O . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms contributes to its high reactivity and stability, making it an important compound in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol typically involves the fluorination of 1H-benzo[d][1,2,3]triazol-1-ol. One common method includes the use of fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor . The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzotriazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzotriazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or are commonly used.
Oxidation: Oxidizing agents like or are employed.
Reduction: Reducing agents like or are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzotriazoles , while oxidation can produce benzotriazole oxides .
Scientific Research Applications
4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its high stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
1H-benzo[d][1,2,3]triazol-1-ol: The non-fluorinated parent compound, which lacks the enhanced reactivity and stability provided by the fluorine atoms.
4,5,6,7-Tetrachloro-1H-benzo[d][1,2,3]triazol-1-ol: A chlorinated analog with different chemical properties and reactivity.
4,5,6,7-Tetrafluoro-1H-indazole: A structurally similar compound with a different heterocyclic core.
Uniqueness: 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol stands out due to its multiple fluorine atoms, which impart unique chemical properties such as high reactivity, stability, and the ability to form strong hydrogen bonds. These properties make it valuable in various scientific and industrial applications, distinguishing it from its non-fluorinated or differently substituted analogs.
Properties
Molecular Formula |
C6HF4N3O |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1-hydroxybenzotriazole |
InChI |
InChI=1S/C6HF4N3O/c7-1-2(8)4(10)6-5(3(1)9)11-12-13(6)14/h14H |
InChI Key |
FJTFFQCXXLTZRP-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N(N=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)

![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
![(6E)-6-(1-hydroxyethylidene)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13036158.png)
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)


![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)



